molecular formula C18H14ClN7O2 B4377489 N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377489
M. Wt: 395.8 g/mol
InChI Key: LAXUYPCRUGDTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted hydroxyphenyl group, a phenyl-tetrazole moiety, and a pyrazole carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the tetrazole group: The phenyl-tetrazole moiety can be synthesized via the cycloaddition reaction of phenyl azide with nitrile.

    Coupling of the hydroxyphenyl group: The chloro-substituted hydroxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Final coupling step: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N3-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Uniqueness: N3-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-1-[(5-phenyltetrazol-2-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN7O2/c19-13-6-7-16(27)15(10-13)20-18(28)14-8-9-25(22-14)11-26-23-17(21-24-26)12-4-2-1-3-5-12/h1-10,27H,11H2,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXUYPCRUGDTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-(5-CHLORO-2-HYDROXYPHENYL)-1-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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